![molecular formula C18H24ClN5O2S B2468394 N-(2-(二甲氨基)乙基)-1-乙基-N-(4-甲氧基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺盐酸盐 CAS No. 1185086-45-6](/img/structure/B2468394.png)

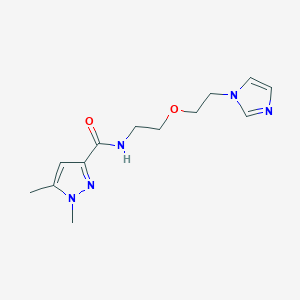

N-(2-(二甲氨基)乙基)-1-乙基-N-(4-甲氧基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

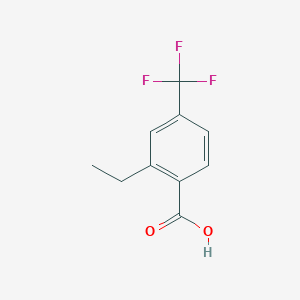

This compound contains several functional groups, including a pyrazole ring, a thiazole ring, a dimethylamino group, and a methoxy group . These groups are common in many biologically active compounds, including drugs with anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .科学研究应用

- 通过高效的叠氮-炔烃“点击”化学修饰的MPEG-b-(PC-g-PDMAEMA)两亲性嵌段共聚物自组装成纳米尺寸的胶束。 这些胶束可以包封抗氧化剂、抗炎剂和抗癌药物槲皮素 .

- 这些负载药物的纳米颗粒可以通过静电相互作用进一步与DNA形成胶束复合物。 这种双重递送系统有望实现药物和基因的同时递送 .

- PDMAEMA(聚[2-(二甲氨基)乙基甲基丙烯酸酯])是水溶性的,带正电荷。 它可以与DNA和RNA等阴离子生物大分子形成静电复合物,使其在基因递送方面发挥作用 .

- PDMAEMA纳米凝胶已被探索用作抗癌药物的药物递送系统。 例如,负载盐酸毛果芸香碱的交联PDMAEMA纳米凝胶作为一种眼部药物递送系统 .

- 热敏性交联的PDMAEMA纳米凝胶已被用于递送抗癌药物阿霉素 .

- 基于PDMAEMA的纳米载体提供细致调节的组成和性质,用于靶向治疗。 它们的可控合成允许精确设计生物相容性和可生物降解的聚合物基系统 .

药物递送系统

抗癌应用

抗癌药物开发

聚合物纳米载体

互穿网络纳米凝胶

总之,该化合物在药物递送、抗癌治疗和作为多功能纳米载体方面显示出巨大潜力。其独特的性质使其成为生物医学应用研究的激动人心领域。 🌟

作用机制

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions .

生化分析

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.

Cellular Effects

Benzothiazole derivatives have been reported to have anti-inflammatory properties . They have shown the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQCLQRHZMSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![4-[(benzyloxy)methyl]-1-(2-chlorobenzoyl)piperidine](/img/structure/B2468317.png)

![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)

![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)

![2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2468328.png)

![3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine](/img/structure/B2468330.png)

![2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2468331.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2468334.png)